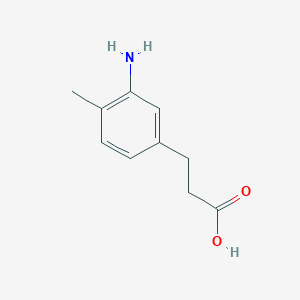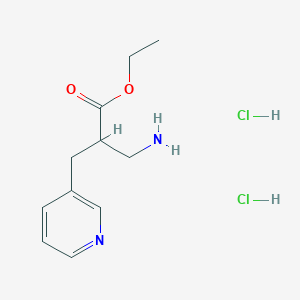
3-Chloro-5-(perfluorobenzylthio)-1,2,4-thiadiazole
Vue d'ensemble
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reactants and catalysts .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, etc., to determine the spatial arrangement of atoms in the compound .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions under which it reacts, the products formed, etc .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc., as well as its chemical properties like acidity/basicity, reactivity, etc .Applications De Recherche Scientifique
Heterocyclic Compound Significance
3-Chloro-5-(perfluorobenzylthio)-1,2,4-thiadiazole belongs to the class of heterocyclic compounds, which are central to various pharmacological activities. These compounds, particularly 1,3,4-thiadiazole derivatives, are recognized for their extensive biological activities. The presence of the toxophoric N2C2S moiety in these derivatives is speculated to contribute to their unique anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The development of hybrid molecules by combining different molecules into one frame may lead to compounds with interesting biological profiles, suggesting potential applications in drug development and pharmacology (Mishra et al., 2015).
Pharmacological Potential of Thiadiazole Derivatives
1,3,4-Thiadiazole and its derivatives are known for their wide-ranging pharmacological potential, attributed to their chemical structure which allows for significant modification. These compounds have been identified as crucial for the expression of pharmacological activity, confirming their importance for medicinal chemistry. They exhibit antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. Their structural versatility makes them significant heterocyclic fragments in the construction of new drug-like molecules, with a combination of 1,3,4-thiadiazole core with various heterocycles often leading to a synergistic effect in many cases (Lelyukh, 2019).
Synthetic and Biological Significance
The synthesis and biological significance of 1,3,4-thiadiazolines and related compounds have been extensively studied. These heterocyclics are primarily obtained from the cyclization reactions of thiosemicarbazone under various conditions, highlighting their importance in pharmaceutical research due to their biological activity against different fungal and bacterial strains (Yusuf & Jain, 2014).
Therapeutic Applications
The therapeutic applications of heterocyclic systems containing triazole and thiadiazole fragments showcase a broad spectrum of biological activities including antimicrobial, antifungal, antiviral, anticancer, and anticonvulsant properties. These derivatives are being investigated for their analgesic and anti-inflammatory activities, providing insights into their structure-activity relationships and potential as analgesic and/or anti-inflammatory agents. This review underlines the importance of these heterocyclic systems as a significant source of promising analgesic and/or anti-inflammatory agents (Koval et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
3-chloro-5-[(2,3,4,5,6-pentafluorophenyl)methylsulfanyl]-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2ClF5N2S2/c10-8-16-9(19-17-8)18-1-2-3(11)5(13)7(15)6(14)4(2)12/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXVHQQJKLIQAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)SC2=NC(=NS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2ClF5N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677831 | |
| Record name | 3-Chloro-5-{[(pentafluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(perfluorobenzylthio)-1,2,4-thiadiazole | |
CAS RN |
36955-45-0 | |
| Record name | 3-Chloro-5-{[(pentafluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(Methoxymethyl)-2-thienyl]boronic acid](/img/structure/B1462944.png)

![Pyrazolo[1,5-A]pyridine-3-carbothioamide](/img/structure/B1462947.png)
![N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine](/img/structure/B1462948.png)



![tert-Butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1462958.png)



![1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B1462962.png)

